4-(trans-4-Propylcyclohexyl)phenol
Overview
Description
4-(trans-4-Propylcyclohexyl)phenol is an organic compound with the molecular formula C15H22O. It is a white to light yellow crystalline solid that is soluble in organic solvents such as methanol but insoluble in water . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(trans-4-Propylcyclohexyl)phenol can be synthesized through several chemical reactions. One common method involves the esterification of cyclohexylphenol with propanol, followed by the reduction of the resulting ester using hydrogen in the presence of a catalyst . Another method includes the reaction of cyclohexylphenol with propyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The reactions are typically carried out in reactors with controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(trans-4-Propylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
4-(trans-4-Propylcyclohexyl)phenol has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a precursor in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(trans-4-Propylcyclohexyl)phenol involves its interaction with various molecular targets and pathways. It can interact with cellular membranes, altering their fluidity and permeability. This compound may also inhibit certain enzymes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its effects on membrane dynamics and enzyme activity are well-documented .
Comparison with Similar Compounds
Similar Compounds
- 4-(trans-4-Butylcyclohexyl)phenol
- 4-(trans-4-Ethylcyclohexyl)phenol
- 4-(trans-4-Methylcyclohexyl)phenol
Uniqueness
4-(trans-4-Propylcyclohexyl)phenol is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its analogs. This compound exhibits better thermal stability and solubility in organic solvents, making it more suitable for certain industrial applications .
Properties
IUPAC Name |
4-(4-propylcyclohexyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAZEMSUUYFDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002322, DTXSID301286600 | |
Record name | 4-(trans-4-Propylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81936-33-6, 152126-35-7 | |
Record name | 4-(trans-4-Propylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-(trans-4-propylcyclohexyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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